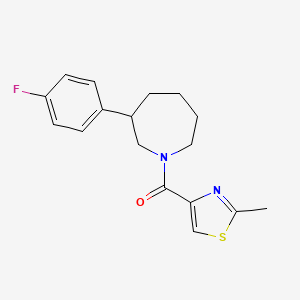
(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H19FN2OS and its molecular weight is 318.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic compound that integrates a fluorophenyl group with azepane and thiazole moieties. This unique structure positions it as a potential candidate for various biological applications, particularly in pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C14H16FN3OS. The compound features:
- Azepane ring : A seven-membered saturated nitrogen-containing ring.
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Fluorophenyl group : A phenyl ring substituted with a fluorine atom, enhancing the compound's lipophilicity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the azepane structure through cyclization reactions.
- Introduction of the thiazole moiety via condensation reactions.
- Final modification to incorporate the fluorophenyl group.
Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to ensure purity and yield during synthesis.
The biological activity of this compound is thought to involve interactions with various biological targets, including:
- Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors : Binding to receptors may modulate signaling pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound:
- Cell Proliferation Inhibition : Research indicates that derivatives with similar structural motifs can significantly suppress the growth of cancer cells by inducing apoptosis. For example, ZQL-4c, a related compound, was shown to inhibit breast cancer cell proliferation through oxidative stress mechanisms and modulation of the Notch-AKT signaling pathway .
- Apoptosis Induction : Studies have demonstrated that compounds with azepane and thiazole components can induce apoptosis in cancer cells. This is often mediated by the activation of caspase-dependent pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Activity : Preliminary data suggest that thiazole-containing compounds exhibit antimicrobial properties, potentially targeting bacterial cell membranes or interfering with metabolic processes .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c1-12-19-16(11-22-12)17(21)20-9-3-2-4-14(10-20)13-5-7-15(18)8-6-13/h5-8,11,14H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQJDMQYGTXHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














